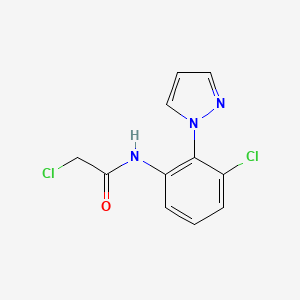
4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide, also known as CDPC, is a chemical compound that has been widely used in scientific research due to its unique properties. CDPC is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been extensively studied.
Applications De Recherche Scientifique
4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide has been widely used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide has also been used to study the effects of acetylcholine on the contraction of smooth muscle, and its role in the regulation of blood pressure.
Mécanisme D'action
4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide acts as an acetylcholinesterase inhibitor by irreversibly binding to the active site of the enzyme. This results in the accumulation of acetylcholine in the synaptic cleft, leading to an increase in cholinergic activity. 4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide has also been shown to bind to muscarinic receptors, which are involved in the regulation of smooth muscle contraction and the secretion of glands.
Biochemical and Physiological Effects:
4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the enhancement of cholinergic activity, and the modulation of muscarinic receptor activity. 4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide has also been shown to have vasodilatory effects, which may be due to its ability to modulate the activity of smooth muscle cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide has several advantages for use in lab experiments, including its ability to irreversibly inhibit acetylcholinesterase activity, its ability to enhance cholinergic activity, and its vasodilatory effects. However, 4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the study of 4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide, including the development of new synthetic methods to improve yield and purity, the investigation of its potential as a therapeutic agent for the treatment of diseases such as Alzheimer's disease, and the exploration of its effects on other biological systems, such as the immune system and the cardiovascular system. Additionally, the development of new 4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide derivatives with improved pharmacological properties may lead to new treatments for a range of diseases.
Méthodes De Synthèse
4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide can be synthesized through various methods, including the reaction of 2-chloroacetyl chloride with N,N-dimethylpiperazine in the presence of a base, or the reaction of 2-chloroacetyl isocyanate with N,N-dimethylpiperazine. The purity and yield of 4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide can be improved through recrystallization and chromatography techniques.
Propriétés
IUPAC Name |
4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN3O2/c1-11(2)9(15)13-5-3-12(4-6-13)8(14)7-10/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPDEOIALNTHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[cyclopropyl-[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7575062.png)
![N-[(3,4-dichlorophenyl)methyl]-1-methylpyrazol-3-amine](/img/structure/B7575063.png)

![N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline](/img/structure/B7575071.png)

![3-[Cyclopropyl(pyridin-4-ylmethyl)amino]propanoic acid](/img/structure/B7575086.png)

![N-methyl-4-(methylamino)-N-[2-(methylamino)-2-oxoethyl]butanamide](/img/structure/B7575122.png)

![2-chloro-N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7575144.png)
![N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7575151.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7575159.png)
![3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7575164.png)
![2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]-N-methylacetamide](/img/structure/B7575167.png)